

Application Note: Quantification of Fosamprenavir in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025



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Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **fosamprenavir** in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and utilizes a stable isotope-labeled internal standard (**Fosamprenavir**-D4) for accurate and precise measurement. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of 5 minutes. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of **fosamprenavir**.

Introduction

Fosamprenavir is a prodrug of amprenavir, an antiretroviral protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] After oral administration, fosamprenavir is rapidly hydrolyzed to amprenavir, which is the active moiety that inhibits the HIV protease enzyme.[2] Monitoring the plasma concentrations of fosamprenavir is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This document provides a detailed protocol for the quantification of fosamprenavir in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique.

Experimental



Materials and Reagents

- Fosamprenavir (Purity ≥99.8%) and Fosamprenavir-D4 (Internal Standard, IS, Purity ≥99.8%) were sourced from commercial suppliers.[1]
- HPLC-grade methanol (MeOH) and acetonitrile (ACN) were purchased from a reputable chemical supplier.[1]
- Analytical grade formic acid and ethyl acetate were also obtained from a commercial source.
 [1]
- Human plasma was procured from an accredited biobank.
- Milli-Q or equivalent purified water was used throughout the experiments.[1]

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a binary pump, degasser, column oven, and autosampler was used.[1] The HPLC system was coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

Chromatographic and Mass Spectrometric Conditions

The analytical parameters were optimized for the sensitive and selective detection of **fosamprenavir** and its internal standard.

Table 1: Liquid Chromatography Parameters[1][3]



| Parameter | Condition |
|--------------------|--|
| Column | Zorbax C18 (50 x 4.6 mm, 3.5 μm) |
| Mobile Phase | 60:10:30 (v/v/v) Methanol: 0.1% Formic Acid in Water: Acetonitrile |
| Flow Rate | 0.70 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 μL |
| Run Time | 5 minutes |

Table 2: Mass Spectrometry Parameters[1][3]

| Parameter | Condition |
|---------------------------|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| Curtain Gas (N2) | 20 psi |
| Nebulizer Gas (Gas 1, N2) | 50 psi |
| Heater Gas (Gas 2, N2) | 45 psi |
| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Compound Parameters[1][3]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
|--------------------------|---------------------|-------------------|-----------------|
| Fosamprenavir | 586.19 | 57.0 | 200 |
| Fosamprenavir-D4 (IS) | 590.2 | 61.0 | 200 |



Protocols

Preparation of Standard and Quality Control (QC) Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of **fosamprenavir** and **Fosamprenavir**-D4 in 90% methanol.[1]
- Working Solutions: Prepare serial dilutions of the fosamprenavir stock solution with methanol to create working solutions for calibration curve (CC) and quality control (QC) samples.
- Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve (e.g., 4.0, 16.0, 80.0, 200.0, 400.0, 800.0, 1200.0, and 1600.0 ng/mL) and QC samples (e.g., Low QC, Mid QC, and High QC).[1]

Sample Preparation (Liquid-Liquid Extraction)

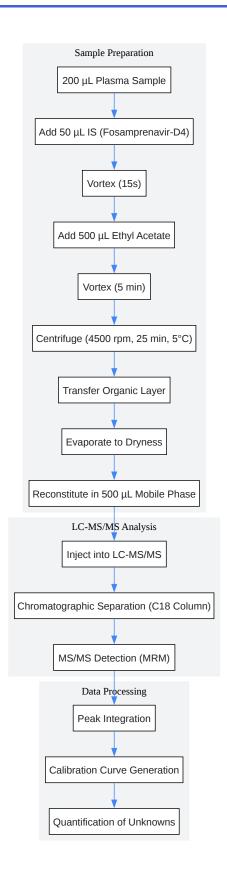
- Pipette 200 μL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 50 μL of the **Fosamprenavir**-D4 internal standard working solution (1 μg/mL).[1]
- Vortex briefly for 15 seconds.[1]
- Add 500 μL of ethyl acetate.[1]
- Vortex for 5 minutes to ensure thorough mixing and extraction.[1]
- Centrifuge at 4500 rpm for 25 minutes at 5°C.[1]
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a lyophilizer.[1]
- Reconstitute the dried residue in 500 μL of the mobile phase.[1]



 Vortex to dissolve the residue and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram





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Caption: Workflow for Fosamprenavir Quantification in Plasma.



Results and Discussion Method Validation

The developed method was validated according to regulatory guidelines. The validation parameters are summarized below.

Linearity: The calibration curve for **fosamprenavir** was linear over the concentration range of 4.0 to 1600.0 ng/mL in human plasma.[1][3] The correlation coefficient (r²) was consistently greater than 0.99.[1][3]

Accuracy and Precision: The intra-day and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, LQC, MQC, HQC). The results are presented in Table 4.

Table 4: Summary of Accuracy and Precision Data[1][2]

| QC Level | Concentrati on (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
|----------|---------------------------|----------------------------------|--------------------------------|----------------------------------|--------------------------------|
| LLOQ | 4.0 | ≤ 6.30 | ± 15 | ≤ 8.5 | ± 15 |
| LQC | ~12 | ≤ 3.01 | -4.55 to 2.63 | ≤ 8.5 | -4.55 to 2.63 |
| MQC | ~800 | ≤ 3.01 | -4.55 to 2.63 | ≤ 8.5 | -4.55 to 2.63 |
| НQС | ~1200 | ≤ 3.01 | -4.55 to 2.63 | ≤ 8.5 | -4.55 to 2.63 |

%RSD: Relative Standard Deviation; %RE: Relative Error

Recovery: The extraction recovery of **fosamprenavir** from human plasma was determined at three QC levels. The mean extraction recovery was found to be consistent and reproducible.

Table 5: Extraction Recovery of **Fosamprenavir**[1][2]



| QC Level | Mean Extraction Recovery (%) |
|----------|------------------------------|
| LQC | 89.65 - 97.35 |
| MQC | 95.61 - 98.61 |
| HQC | 92.45 - 102.65 |

Stability: **Fosamprenavir** was found to be stable in plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage.[1][2]

Table 6: Stability of **Fosamprenavir** in Plasma[1][2]

| Stability Condition | Duration | Stability (% Deviation) |
|---------------------|----------------|-------------------------|
| Bench-top | up to 20 hours | < 11.4 |
| Freeze-thaw Cycles | 3-6 cycles | < 12.1 |
| Autosampler | up to 48 hours | < 10.3 |
| Long-term (-70°C) | up to 60 days | < 8.7 |

Conclusion

This application note describes a validated LC-MS/MS method for the reliable quantification of **fosamprenavir** in human plasma. The method offers good sensitivity, linearity, accuracy, and precision, making it a valuable tool for pharmacokinetic and therapeutic drug monitoring studies of **fosamprenavir**. The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis.

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